Bensulide

Description

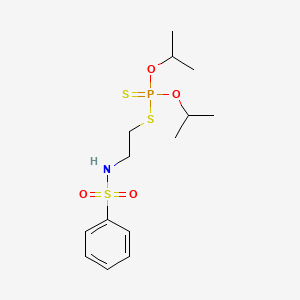

Structure

3D Structure

Properties

IUPAC Name |

N-[2-di(propan-2-yloxy)phosphinothioylsulfanylethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24NO4PS3/c1-12(2)18-20(21,19-13(3)4)22-11-10-15-23(16,17)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNIZKPFKNDSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=S)(OC(C)C)SCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24NO4PS3 | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9032329 | |

| Record name | Bensulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to white solid; mp = 34 deg C; [ICSC] Colorless or amber liquid above 34.4 deg C; [HSDB] Amber liquid; mp = 33-36 deg C; Supercools and may remain liquid below these temperatures; [MSDSonline], COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | Bensulide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

157 °C, 315 °F, 157 °C (Open cup), 157 °C o.c. | |

| Record name | Bensulide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 25 mg/L at 25 °C, Solubility at 20 °C: 300 mg/L kerosene; miscible with acetone, ethanol, methyl isobutyl ketone, xylene., Solubility in water, g/100ml at 20 °C: 0.0025 (practically insoluble) | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.224 g/cu cm at 20 °C, Relative density (water = 1): 1.2 | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0000008 [mmHg], 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: | |

| Record name | Bensulide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3820 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless solid, Colorless liquid or white crystalline solid, Amber solid or super cooled liquid /technical formulation/ | |

CAS No. |

741-58-2 | |

| Record name | Bensulide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bensulide [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000741582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bensulide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9032329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bensulide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENSULIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9882BW2Q2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

38.4 °C, 34 °C | |

| Record name | Bensulide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/393 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENSULIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0383 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Bensulide's Core Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensulide is a pre-emergent organophosphate herbicide widely used for the control of annual grasses and broadleaf weeds. Its primary mechanism of action in plants is the inhibition of very-long-chain fatty acid (VLCFA) elongases. This inhibition disrupts the formation of essential lipids required for proper cell membrane structure and function, leading to a cascade of downstream effects that culminate in the arrest of cell division and the inhibition of root and shoot growth. This technical guide provides a detailed overview of the molecular and cellular events underlying this compound's herbicidal activity, supported by experimental evidence, quantitative data, and detailed protocols for relevant assays.

Primary Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

This compound is classified under Group 8 (WSSA) and Group N (HRAC) herbicides, which are recognized as inhibitors of lipid synthesis, specifically targeting the elongation of very-long-chain fatty acids.[1] VLCFAs, fatty acids with chain lengths of 20 carbons or more, are crucial for various cellular functions in plants. They are precursors for the biosynthesis of a wide range of essential molecules, including cuticular waxes, suberin, and the acyl chains of sphingolipids and some phospholipids.

The VLCFA Elongation Pathway

The VLCFA elongation cycle consists of four sequential reactions:

-

Condensation: A 3-ketoacyl-CoA synthase (KCS) catalyzes the condensation of an acyl-CoA with malonyl-CoA.

-

Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.

-

Reduction: A trans-2,3-enoyl-CoA reductase (ECR) reduces the double bond to form an elongated acyl-CoA.

This compound's inhibitory action at the KCS step disrupts this entire pathway, leading to a depletion of VLCFAs.

Downstream Cellular Consequences of VLCFA Inhibition

The depletion of VLCFAs due to this compound's action has profound consequences on cellular processes, ultimately leading to the observed herbicidal symptoms.

Disruption of Cell Division (Cytokinesis)

One of the most significant downstream effects of VLCFA inhibition is the disruption of cell division, particularly cytokinesis. VLCFAs are essential components of sphingolipids and phospholipids, which are critical for the structure and function of cellular membranes. During cytokinesis in plant cells, a new cell wall, the cell plate, is formed between the two daughter nuclei. This process involves the targeted fusion of vesicles to form the expanding cell plate.

Studies have shown that a reduction in VLCFA levels leads to defects in cell plate formation.[4] The altered lipid composition of the vesicles and the forming cell plate likely impairs their fusion and expansion, leading to incomplete or abnormal cell walls. This directly explains the observed inhibition of root and shoot growth, as meristematic regions with high rates of cell division are severely affected.

Indirect Effects on Microtubule Organization

While this compound's primary target is not the microtubule cytoskeleton, the disruption of membrane-dependent processes can indirectly affect microtubule organization. Cortical microtubules, which lie just beneath the plasma membrane, play a crucial role in directing the deposition of cellulose microfibrils in the cell wall, thereby controlling the direction of cell expansion. The stability and organization of these microtubules are influenced by their association with the plasma membrane.

By altering the lipid composition of the plasma membrane, this compound can disrupt the anchoring and dynamics of cortical microtubules. This can lead to disorganized microtubule arrays, contributing to the observed swelling of root tips and abnormal cell shapes in affected plants.[1] However, it is important to note that this is a secondary effect resulting from the primary inhibition of VLCFA synthesis.

Quantitative Data on VLCFA Elongase Inhibition

While specific IC50 values for this compound's inhibition of plant VLCFA elongases are not available in the reviewed literature, data from other K3/N group herbicides demonstrate the potency of this class of compounds. The following table summarizes the inhibitory activity of flufenacet and cafenstrole on different Arabidopsis VLCFA elongases expressed in yeast.[2] This data is presented as pI50 values, which is the negative logarithm of the molar concentration required for 50% inhibition.

| Herbicide | Target Enzyme (Arabidopsis) | pI50 [-log(M)] |

| Flufenacet | FAE1 | 7.0 |

| Cafenstrole | FAE1 | 6.7 |

| Allidochlor | FAE1 | 7.1 |

| Cafenstrole | At5g43760 | 6.4 |

| Allidochlor | At5g43760 | 5.7 |

Data from Trenkamp et al., 2004. Note: Higher pI50 values indicate greater inhibitory potency.

Experimental Protocols

In Vitro Assay for VLCFA Elongase Inhibition

This protocol is adapted from Trenkamp et al. (2004) and describes a method for assaying the activity and inhibition of plant VLCFA elongases expressed heterologously in Saccharomyces cerevisiae.[2]

Objective: To determine the inhibitory effect of this compound on the activity of a specific plant VLCFA elongase.

Materials:

-

Yeast strain expressing the plant VLCFA elongase of interest.

-

Yeast growth media (e.g., YPD, minimal media with appropriate supplements).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Radioactively labeled malonyl-CoA (e.g., [2-14C]malonyl-CoA).

-

Acyl-CoA substrates (e.g., C18:1-CoA).

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 1 mM NADPH, 1 mM NADH, 2 mM ATP, and 0.5 mM CoASH).

-

Microsomal fraction isolation buffer.

-

Scintillation cocktail and counter.

Procedure:

-

Yeast Culture and Microsome Isolation:

-

Grow the yeast strain expressing the VLCFA elongase to mid-log phase.

-

Harvest the cells by centrifugation and wash with isolation buffer.

-

Lyse the cells (e.g., using glass beads) and prepare microsomal fractions by differential centrifugation.

-

-

Enzyme Assay:

-

Set up reaction tubes containing the reaction buffer, microsomal protein, and the acyl-CoA substrate.

-

Add varying concentrations of this compound (or solvent control) to the tubes and pre-incubate.

-

Initiate the reaction by adding radioactively labeled malonyl-CoA.

-

Incubate at the optimal temperature for a defined period.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Extract the fatty acids using an organic solvent (e.g., hexane).

-

Analyze the incorporation of the radiolabel into elongated fatty acids using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) coupled with a radioactivity detector.

-

-

Data Analysis:

-

Quantify the amount of elongated fatty acids produced in the presence and absence of this compound.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Immunofluorescence Microscopy of Plant Root Tip Microtubules

This protocol provides a general method for visualizing the effects of this compound on microtubule organization in plant root tips.[2]

Objective: To observe the morphology and organization of cortical and mitotic microtubule arrays in root tip cells of plants treated with this compound.

Materials:

-

Seedlings of a model plant (e.g., Arabidopsis thaliana).

-

This compound solution for treatment.

-

Fixative solution (e.g., paraformaldehyde in microtubule-stabilizing buffer).

-

Cell wall digesting enzymes (e.g., cellulase, pectinase).

-

Permeabilization buffer (e.g., Triton X-100 in PBS).

-

Primary antibody (e.g., mouse anti-α-tubulin).

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore).

-

DAPI for nuclear staining.

-

Antifade mounting medium.

-

Confocal microscope.

Procedure:

-

Plant Treatment:

-

Grow seedlings on agar plates or in liquid culture.

-

Treat the seedlings with a sublethal concentration of this compound for a specified duration. Include a control group treated with solvent only.

-

-

Fixation and Cell Wall Digestion:

-

Fix the root tips in the fixative solution.

-

Wash the roots and digest the cell walls with an enzyme mixture to allow antibody penetration.

-

-

Immunolabeling:

-

Permeabilize the cells with the permeabilization buffer.

-

Incubate with the primary anti-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI if desired.

-

-

Microscopy:

-

Mount the stained root tips in antifade medium on a microscope slide.

-

Observe the microtubule organization in different regions of the root tip (meristematic zone, elongation zone) using a confocal microscope.

-

-

Image Analysis:

-

Capture images of the microtubule arrays in control and this compound-treated roots.

-

Analyze the images for any differences in microtubule organization, density, and orientation.

-

Conclusion

The core mechanism of action of this compound in plants is the inhibition of very-long-chain fatty acid elongases, a critical enzymatic step in the biosynthesis of essential lipids. This primary action leads to a cascade of downstream cellular disruptions, most notably the impairment of cell division through defective cell plate formation. The resulting arrest of growth in meristematic tissues, such as root and shoot tips, is the ultimate cause of the herbicidal effect. While indirect effects on microtubule organization may also contribute to the overall phytotoxicity, the inhibition of VLCFA synthesis remains the central and defining aspect of this compound's mode of action. Further research to identify the specific KCS isoforms targeted by this compound and to quantify its inhibitory potency would provide a more complete understanding of this widely used herbicide.

References

- 1. Lipid Synthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Herbicide Inhibitors of Vlcfa Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 4. Combinatorial Effects of Fatty Acid Elongase Enzymes on Nervonic Acid Production in Camelina sativa - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Bensulide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensulide, a selective organophosphate herbicide, is a crucial tool in modern agriculture for the pre-emergence control of annual grasses and broadleaf weeds. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, herbicidal mode of action, mammalian toxicology, and environmental fate. Quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols and visualizations of key pathways are included to support research and development efforts.

Chemical Identity and Structure

This compound, chemically known as O,O-diisopropyl S-2-phenylsulfonylaminoethyl phosphorodithioate, is an organophosphate compound.[1] Its unique structure, featuring a phosphorodithioate group linked to a benzenesulfonamide moiety, is responsible for its selective herbicidal activity.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | S-[2-(Benzenesulfonamido)ethyl] O,O-di(propan-2-yl) phosphorodithioate[2] |

| CAS Number | 741-58-2[1][3] |

| Molecular Formula | C₁₄H₂₄NO₄PS₃[3][4][5] |

| Molecular Weight | 397.51 g/mol [3] |

| Chemical Structure |

|

Physicochemical Properties

This compound is a colorless liquid or white crystalline solid with a characteristic camphor-like odor.[5] Its physicochemical properties are critical for understanding its environmental behavior and formulating effective applications.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid or white crystalline solid |

| Melting Point | 34.4 °C[1] |

| Boiling Point | Decomposes before boiling |

| Water Solubility | 5.6 - 25 mg/L at 20-25 °C[1][6] |

| Vapor Pressure | 8.2 x 10⁻⁷ mmHg at 25°C[6] |

| Octanol-Water Partition Coefficient (logP) | 4.2[1] |

| Density | 1.224 g/mL |

Herbicidal Mode of Action

This compound is a pre-emergence herbicide, meaning it is applied to the soil before weed seeds germinate.[1] Its primary mode of action is the inhibition of cell division in the meristematic tissues of seedling roots and shoots.[1] This disruption of mitosis leads to stunted growth and ultimately the death of the emerging weed.

While the precise molecular target is not fully elucidated, there is strong evidence that this compound interferes with lipid biosynthesis. It is classified as a phosphorodithioate herbicide and is known to inhibit the formation of fatty acids and lipids, which are essential components of cell membranes and cuticular waxes. This disruption of lipid synthesis is a key factor in its ability to halt cell division and plant development. This compound is absorbed by the roots and translocated to the growing tips of the plant where it exerts its effects.[1]

Figure 1: this compound's proposed herbicidal mode of action in plants.

Mammalian Toxicology

The toxicological profile of this compound is primarily characterized by its action as a cholinesterase inhibitor, a common mechanism for organophosphate compounds.[1] This inhibition can lead to an overstimulation of the nervous system.

Table 3: Mammalian Toxicity of this compound

| Endpoint | Species | Value | Classification |

| Acute Oral LD₅₀ | Rat | 271 - 770 mg/kg[1] | Moderately Toxic (Toxicity Category II)[4] |

| Acute Dermal LD₅₀ | Rat | 3950 mg/kg[1] | Slightly Toxic |

| Acute Dermal LD₅₀ | Rabbit | >2000 mg/kg[1][3] | Slightly Toxic |

| Chronic Toxicity (90-day feeding) | Rat | NOAEL: 25 mg/kg/day[1] | - |

| Carcinogenicity | Rodents | Not likely to be carcinogenic in humans[4] | - |

| Mutagenicity | Bacterial Assay | Not mutagenic[1] | - |

| Reproductive Effects | Rat | No adverse effects observed at non-maternally toxic doses[4] | - |

| Developmental Effects | Rat, Rabbit | No adverse effects observed at non-maternally toxic doses[4] | - |

Symptoms of acute exposure in humans can range from nausea and dizziness to more severe effects like convulsions and respiratory paralysis at high doses.[1][7] Chronic exposure can also lead to nervous system effects due to cholinesterase inhibition.[1]

Environmental Fate

The environmental persistence and mobility of this compound are key considerations for its use in agriculture.

Table 4: Environmental Fate of this compound

| Parameter | Value |

| Soil Half-life | 4 - 6 months in moist loam soil[1] |

| Soil Adsorption Coefficient (Koc) | 1,433 - 4,326 mL/g (Slightly mobile)[6] |

| Aquatic Half-life (flooded fields) | 4 - 6 days[1] |

| Ecotoxicity - Fish (Rainbow Trout LC₅₀) | 1.1 mg/L (Moderately to highly toxic)[1] |

| Ecotoxicity - Birds (Bobwhite Quail Oral LD₅₀) | 1386 mg/kg (Slightly toxic)[1] |

| Ecotoxicity - Bees (LD₅₀) | 0.0016 mg/bee (Very highly toxic)[1] |

This compound is relatively persistent in soil and has a low potential for leaching into groundwater due to its strong adsorption to soil particles.[1] It is primarily degraded by soil microorganisms.[1] While it degrades more rapidly in aquatic environments, it can be toxic to aquatic organisms.[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of a compound's properties and effects. Below is a generalized protocol for a key toxicological study.

Experimental Protocol: Acute Oral Toxicity (LD₅₀) in Rats (OECD Guideline 423)

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. herbiguide.com.au [herbiguide.com.au]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 6. beyondpesticides.org [beyondpesticides.org]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to the Environmental Fate and Degradation Pathways of Bensulide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensulide, a selective organophosphate herbicide, is utilized for the pre-emergence control of annual grasses and broadleaf weeds in various agricultural and turfgrass settings. Understanding its environmental fate, including its persistence, mobility, and degradation pathways, is crucial for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental degradation of this compound. It details the primary degradation mechanisms—microbial degradation, photolysis, and hydrolysis—and presents quantitative data on its persistence in soil and water. Furthermore, this guide outlines detailed experimental protocols for studying this compound's environmental fate, based on internationally recognized guidelines, and provides visual representations of degradation pathways and experimental workflows to facilitate a deeper understanding.

Physicochemical Properties of this compound

This compound, chemically known as O,O-diisopropyl S-2-phenylsulfonylaminoethyl phosphorodithioate, is characterized by its moderate aqueous solubility and low to moderate volatility. These properties, summarized in the table below, influence its behavior and transport in the environment.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₂₄NO₄PS₃ | [1] |

| Molecular Weight | 397.54 g/mol | [2] |

| Water Solubility | 25 mg/L at 20°C | [2] |

| Vapor Pressure | 0.133 mPa at 25°C | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 4.2175 | [2] |

| Soil Adsorption Coefficient (Koc) | 1,433 - 4,326 mL/g | [3] |

Environmental Fate and Mobility

This compound is recognized for its high persistence in soil environments.[2] Its strong adsorption to soil particles, particularly in the top 0 to 2 inches, limits its mobility and potential for leaching into groundwater.[2] However, its primary degradate, this compound oxon, is more water-soluble and mobile, posing a potential risk for groundwater contamination.[3] Factors such as soil type, organic matter content, temperature, and pH significantly influence the persistence and degradation rate of this compound.[2]

Degradation Pathways

The environmental degradation of this compound occurs through three primary pathways: microbial degradation, photolysis, and hydrolysis. Microbial activity is the principal mechanism for its dissipation in soil.

Microbial Degradation

This compound is slowly broken down by a variety of soil microorganisms.[2] The degradation rate is enhanced by increased soil temperature and organic matter content.[2] The primary initial step in the microbial degradation of this compound is the oxidative desulfuration of the phosphorodithioate group to its corresponding oxygen analog, this compound oxon. This conversion is a critical activation step that can alter the compound's toxicity and mobility.[3] Further microbial metabolism can lead to the cleavage of the molecule, although the complete pathway and all intermediate metabolites are not fully elucidated in publicly available literature. It is known that under aerobic conditions, carbon dioxide is a final degradation product.[4]

The general microbial degradation pathway for organophosphate pesticides often involves hydrolysis of the ester bonds by enzymes such as phosphotriesterases, leading to the formation of more polar and less toxic compounds.[5]

Photodegradation

Photolysis, or degradation by sunlight, contributes to the breakdown of this compound, particularly in aqueous environments.[2] Direct photolysis occurs when the this compound molecule absorbs light energy, leading to chemical transformations.[6] The specific photolytic degradation products of this compound are not extensively detailed in the available literature, but for many organophosphate pesticides, photolysis can involve oxidation of the P=S bond to a P=O bond (similar to microbial oxidation) and cleavage of the ester linkages.[7][8]

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, this process is generally slow under neutral environmental pH conditions.[1] The rate of hydrolysis can be influenced by pH, with different reaction mechanisms dominating in acidic versus basic conditions.[9] For organophosphorus esters, hydrolysis typically involves the cleavage of the P-O or P-S bonds.[9]

Quantitative Data on Environmental Persistence

The persistence of this compound in the environment is typically expressed as its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize available quantitative data for this compound's half-life in soil and water.

Table 1: Half-life of this compound in Soil

| Soil Type | Temperature | Half-life (days) | Reference(s) |

| Moist Loam | 70-80°F (21-27°C) | ~120 | [2] |

| Moist Loamy Sand | 70-80°F (21-27°C) | ~180 | [2] |

Table 2: Half-life of this compound in Water

| Water System | Conditions | Half-life (days) | Reference(s) |

| Flooded Rice Fields | - | 4-6 | [2] |

| Aqueous Solution (pH 7) | 20°C | 200 | [1] |

Experimental Protocols for Environmental Fate Studies

The following sections outline the methodologies for key experiments to determine the environmental fate of this compound, based on OECD Guidelines for the Testing of Chemicals.

Aerobic Soil Degradation (based on OECD Guideline 307)

Objective: To determine the rate of aerobic degradation of this compound in soil and to identify major transformation products.

Methodology:

-

Soil Selection: Use at least two different soil types with varying characteristics (e.g., pH, organic carbon content, texture).

-

Test Substance Application: Apply ¹⁴C-labeled this compound uniformly to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) and moisture content (e.g., 40-60% of maximum water holding capacity).

-

Sampling: Collect soil samples at various time intervals.

-

Extraction and Analysis: Extract this compound and its degradation products from the soil using an appropriate solvent (e.g., methanol/water mixture). Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

-

Mineralization: Trap evolved ¹⁴CO₂ to quantify the extent of mineralization.

-

Data Analysis: Calculate the degradation half-life (DT₅₀) of this compound and the formation and decline of major metabolites.

Hydrolysis as a Function of pH (based on OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound at different pH values.

Methodology:

-

Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add this compound (labeled or unlabeled) to the buffer solutions at a concentration below its water solubility limit.

-

Incubation: Incubate the solutions in the dark at a constant temperature (a preliminary test at 50°C is often conducted, followed by tests at lower temperatures if hydrolysis is observed).

-

Sampling: Collect aliquots from each solution at various time intervals.

-

Analysis: Analyze the samples for the concentration of this compound and any major hydrolysis products using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Data Analysis: Determine the hydrolysis rate constant and half-life at each pH and temperature.

Phototransformation in Water (based on OECD Guideline 316)

Objective: To determine the rate of direct photolysis of this compound in water and identify major photoproducts.

Methodology:

-

Test Solution: Prepare a solution of this compound in sterile, buffered, purified water.

-

Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Maintain a constant temperature.

-

Dark Control: Incubate a parallel set of samples in the dark to account for any non-photolytic degradation.

-

Sampling: Collect samples from both irradiated and dark control solutions at various time intervals.

-

Analysis: Analyze the samples for the concentration of this compound and its photoproducts using a suitable analytical method (e.g., HPLC, LC-MS/MS).

-

Data Analysis: Calculate the photolysis rate constant and half-life. Identify major photoproducts.

Soil Adsorption/Desorption (based on OECD Guideline 106)

Objective: To determine the adsorption and desorption characteristics of this compound in different soil types.

Methodology:

-

Soil Selection: Use a range of at least five different soil types with varying properties.

-

Adsorption Phase:

-

Prepare solutions of this compound (preferably ¹⁴C-labeled) in 0.01 M CaCl₂ solution at several concentrations.

-

Add a known volume of each solution to a known mass of soil.

-

Equilibrate the soil-solution suspensions by shaking for a predetermined time.

-

Separate the soil and aqueous phases by centrifugation.

-

Analyze the concentration of this compound in the aqueous phase.

-

-

Desorption Phase:

-

After the adsorption phase, remove the supernatant and replace it with a fresh CaCl₂ solution.

-

Equilibrate the suspensions again.

-

Analyze the concentration of this compound in the aqueous phase to determine the amount desorbed.

-

-

Data Analysis: Calculate the adsorption (Kd, Koc) and desorption coefficients to assess the mobility of this compound in soil.

Conclusion

The environmental fate of this compound is primarily dictated by its high persistence in soil and its slow degradation by soil microorganisms. The formation of the more mobile this compound oxon is a key transformation step. While photolysis and hydrolysis contribute to its degradation to a lesser extent, microbial degradation remains the most significant pathway for its dissipation from the environment. The provided experimental protocols, based on OECD guidelines, offer a standardized framework for researchers to further investigate the environmental behavior of this compound and its metabolites, contributing to a more complete understanding of its ecological impact. Further research is warranted to fully elucidate the complete microbial degradation pathway, identify the specific microorganisms and enzymes involved, and to quantify the formation and fate of all significant degradation products under various environmental conditions.

References

- 1. This compound (Ref: R 4461) [sitem.herts.ac.uk]

- 2. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. shop.fera.co.uk [shop.fera.co.uk]

- 7. scispace.com [scispace.com]

- 8. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. web.viu.ca [web.viu.ca]

Toxicological profile and risk assessment of Bensulide

An In-Depth Technical Guide to the Toxicological Profile and Risk Assessment of Bensulide

Introduction

This compound is a selective, pre-emergence organophosphate herbicide used to control annual grasses and broadleaf weeds in a variety of agricultural and non-agricultural settings.[1][2] It is registered for use on crops such as lettuce, melons, peppers, and cotton, as well as on golf courses and residential turf.[3][4] Unlike most organophosphates, which are primarily insecticides, this compound is one of the few used as a herbicide.[1] Its herbicidal mode of action involves inhibiting mitosis, which reduces root growth and cell division in germinating seeds.[5][6]

From a toxicological perspective, this compound is a member of the organophosphate class of pesticides and, like other compounds in this class, its primary mechanism of toxicity in animals and humans is the inhibition of acetylcholinesterase (AChE).[3][7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.[8] this compound itself requires metabolic activation to its oxygen analog, or "oxon," to become a potent AChE inhibitor.[3] This document provides a comprehensive overview of the toxicological profile of this compound, details of key experimental studies, its mechanism of action, and a summary of its risk assessment.

Toxicological Profile

The toxicity of this compound has been evaluated through a range of studies, including acute, subchronic, chronic, reproductive, developmental, and genotoxicity assays. The primary endpoint of concern across multiple species and routes of exposure is the inhibition of cholinesterase.[3]

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation routes.[3] In acute oral lethality studies, it is classified as Toxicity Category II.[3] Symptoms of acute poisoning are consistent with those of other organophosphates and can include nausea, vomiting, abdominal cramps, dizziness, confusion, and in cases of high exposure, convulsions, respiratory paralysis, and death.[1][8]

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | Endpoint (LD50/LC50) | Toxicity Category | Reference |

| Acute Oral | Rat | Oral | 270 - 770 mg/kg | II | [1][3][9] |

| Acute Dermal | Rat | Dermal | ≥ 2000 mg/kg | III | [3] |

| Acute Dermal | Rabbit | Dermal | > 5000 mg/kg | IV | [3] |

| Acute Inhalation | Rat | Inhalation | > 1.75 mg/L | III | [3] |

| Acute Eye Irritation | Rabbit | Ocular | Mild Irritant | III | [3] |

| Acute Dermal Irritation | Rabbit | Dermal | Mild Irritant | IV | [3] |

| Dermal Sensitization | Guinea Pig | Dermal | Not a sensitizer | N/A | [3] |

Subchronic and Chronic Toxicity

Subchronic and chronic toxicity studies have been conducted in several species, including rats, mice, and dogs. The most sensitive endpoint observed in these studies is the inhibition of plasma, red blood cell (RBC), and brain cholinesterase.[3]

A 90-day oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 5 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 15 mg/kg/day, based on decreased plasma and brain cholinesterase activity.[3] In a 78-week dietary study in mice, the systemic NOAEL was 50 mg/kg/day, with liver and body weight effects observed at higher doses.[10]

Table 2: Subchronic and Chronic Toxicity of this compound (NOAEL/LOAEL)

| Study Duration | Species | Route | NOAEL | LOAEL | Key Effects at LOAEL | Reference |

| 90-Day | Rat | Oral (diet) | 5 mg/kg/day | 15 mg/kg/day | Decreased plasma and brain cholinesterase activity. | [3] |

| 90-Day | Mouse | Oral (diet) | 300 mg/kg/day | 1000 mg/kg/day | Decreased body weight, increased liver weight, hepatocyte hypertrophy. | [3] |

| 21-Day | Rat | Dermal | 100 mg/kg/day | 500 mg/kg/day | Reduced plasma cholinesterase. | [10] |

| 78-Week | Mouse | Oral (diet) | 50 mg/kg/day | 200 mg/kg/day | Reduced body weight, liver effects, cholinesterase inhibition. | [10] |

Genotoxicity and Carcinogenicity

This compound has been evaluated for its potential to cause genetic mutations and cancer. The available data indicates that this compound is not mutagenic in bacterial assays.[1] Based on the absence of significant tumor increases in adequate carcinogenicity studies in two rodent species, this compound is classified as "not likely to be carcinogenic in humans," and a quantitative cancer risk assessment is not required.[3]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies are available for this compound in rats and rabbits. The data indicate that the fetus and pups are not more sensitive than adult animals, with the adult female typically being the most sensitive.[3] No data suggests that this compound is a reproductive or teratogenic hazard at doses that do not cause maternal toxicity.[5][10]

Neurotoxicity

As an organophosphate, this compound is a neurotoxicant.[2] The primary mechanism of neurotoxicity is the inhibition of acetylcholinesterase.[7] Clinical signs of neurotoxicity, such as tremors, occur at doses much higher than those that cause cholinesterase inhibition.[3] Epidemiology studies have identified associations between general organophosphate exposure and neurodevelopmental outcomes in children, which has led to the retention of the FQPA 10X Safety Factor for risk assessments involving infants and children.[3][4]

Ecotoxicity

This compound poses a risk to some non-target organisms. It is slightly toxic to birds but moderately to highly toxic to aquatic organisms and very highly toxic to bees.[1]

Table 3: Ecotoxicity of this compound

| Organism Group | Species | Endpoint | Value | Toxicity Classification | Reference |

| Birds | Bobwhite Quail | Oral LD50 | 1386 mg/kg | Slightly Toxic | [1] |

| Freshwater Fish | Rainbow Trout | 96-hr LC50 | 0.72 - 1.1 mg/L | Moderately to Highly Toxic | [1][11] |

| Freshwater Fish | Bluegill | 96-hr LC50 | 1.4 mg/L | Moderately Toxic | [1] |

| Aquatic Invertebrates | Daphnia | 48-hr EC50 | 0.29 mg/L | Highly Toxic | [12] |

| Bees | Honey Bee | Contact LD50 | 0.0016 mg/bee | Very Highly Toxic | [1] |

Mechanism of Action

The primary mechanism of toxicity for this compound is shared with other organophosphate pesticides. It involves the inhibition of the enzyme acetylcholinesterase (AChE) through the phosphorylation of a serine residue at the enzyme's active site.[3]

-

Metabolic Activation: this compound is a phosphorodithioate, which is a relatively weak inhibitor of AChE. It undergoes metabolic activation in the body, primarily in the liver, where it is converted to its oxygen analog (oxon). This oxon is a much more potent inhibitor of AChE.[3]

-

AChE Inhibition: The this compound oxon binds to the active site of AChE, preventing it from breaking down the neurotransmitter acetylcholine (ACh).

-

Accumulation of Acetylcholine: The inhibition of AChE leads to the accumulation of ACh in the synaptic cleft and at neuromuscular junctions.

-

Neurotoxicity: The excess ACh continuously stimulates cholinergic receptors, leading to the clinical signs of toxicity, including muscle cramps, glandular hypersecretion, and, at high doses, paralysis and respiratory failure.[8]

Risk Assessment

The U.S. Environmental Protection Agency (EPA) conducts human health and ecological risk assessments for pesticides like this compound to ensure they meet current safety standards.[8]

Human Health Risk Assessment

The human health risk assessment for this compound considers all potential sources of exposure, including dietary (food and water), residential, and occupational exposures.[3]

-

Dietary Risk: Acute and steady-state dietary exposures from food and drinking water are considered to be below the level of concern for the U.S. population, including infants and children.[3][8]

-

Residential Risk: Risk concerns have been identified for homeowners who apply this compound and for children entering treated turf areas if label directions are not followed.[8] Mitigation measures are required to limit these exposures.

-

Occupational Risk: Risk estimates for workers who mix, load, and apply this compound can be of concern, even with standard personal protective equipment (PPE).[3] Additional engineering controls or enhanced PPE may be necessary for certain application scenarios.[3][13]

The risk assessment incorporates several uncertainty and safety factors. Notably, due to the potential for neurodevelopmental effects associated with organophosphates, the FQPA 10X Safety Factor is retained for the protection of infants and children.[3] An additional uncertainty factor is applied for the this compound oxon, which is estimated to be 50 times more potent than the parent compound in the absence of specific comparative data.[3]

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound (Ref: R 4461) [sitem.herts.ac.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. earthjustice.org [earthjustice.org]

- 5. herbiguide.com.au [herbiguide.com.au]

- 6. This compound | C14H24NO4PS3 | CID 12932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. idc-online.com [idc-online.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. This compound | CAS#:741-58-2 | Chemsrc [chemsrc.com]

- 10. pesticidereform.org [pesticidereform.org]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. epa.gov [epa.gov]

- 13. beyondpesticides.org [beyondpesticides.org]

The Unseen Journey: An In-depth Technical Guide to the Absorption and Translocation of Bensulide in Root Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bensulide, a pre-emergence organophosphate herbicide, is utilized for the control of annual grasses and broadleaf weeds in a variety of agricultural and turf settings. Its efficacy is fundamentally dependent on its interaction with the root systems of target plants. This technical guide provides a comprehensive overview of the absorption and translocation of this compound within plant roots, synthesizing available scientific knowledge to inform research and development. This document details the physicochemical properties influencing its uptake, outlines established experimental protocols for its study, and describes the metabolic pathways involved in its transformation within the plant.

Physicochemical Properties and their Influence on Bioavailability

The behavior of this compound in the soil and its availability for root uptake are governed by its chemical and physical properties, as well as soil characteristics. This compound is characterized by its moderate aqueous solubility and a tendency to bind to soil colloids, which influences its concentration in the soil solution available for plant absorption.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Root Absorption |

| Chemical Name | O,O-diisopropyl S-2-phenylsulfonylaminoethyl phosphorodithioate | - |

| Molecular Weight | 397.54 g/mol | Influences diffusion rates across membranes. |

| Water Solubility | 25 mg/L at 20°C | Moderate solubility ensures availability in soil water for root uptake. |

| Log Kow (Octanol-Water Partition Coefficient) | 4.2 | High lipophilicity suggests strong partitioning into root tissues but limited translocation to shoots.[2][3] |

| Soil Adsorption Coefficient (Koc) | 1,433 - 4,326 mL/g | Strong adsorption to soil organic matter and clay, reducing leaching but also potentially limiting bioavailability.[4] |

| Half-life in Soil | 4 months (moist loam at 70-80°F) | High persistence allows for extended weed control. |

The bioavailability of this compound is significantly affected by soil type, organic matter content, and pH. Higher organic matter and clay content can lead to increased adsorption, reducing the amount of this compound in the soil solution available for root uptake.

Absorption by the Root System

The absorption of soil-applied herbicides like this compound is a passive process, driven by the mass flow of soil water into the root.[2] Once in contact with the root, the high lipophilicity of this compound facilitates its partitioning into the lipophilic components of the root cells, such as cell membranes.[2][3]

Quantifying Root Absorption

The extent of herbicide absorption by roots is quantified by the Root Concentration Factor (RCF) , which is the ratio of the herbicide concentration in the roots to its concentration in the external solution.[3]

RCF = (Concentration in roots) / (Concentration in external solution)

Translocation from Root to Shoot

Translocation of this compound from the roots to the aerial parts of the plant is reported to be very limited. The primary reason for this is its high lipophilicity, which causes it to be sequestered in the root tissues.[2] Any translocation that does occur is primarily in the form of more water-soluble metabolites.

Quantifying Translocation

The efficiency of a chemical's movement from the root to the shoot via the xylem is described by the Transpiration Stream Concentration Factor (TSCF) .[3]

TSCF = (Concentration in transpiration stream) / (Concentration in external solution)

For highly lipophilic compounds, the TSCF is typically low. The translocation of this compound metabolites would be expected to have a higher TSCF than the parent compound due to their increased water solubility.

Metabolism of this compound in Root Cells

Once absorbed, this compound undergoes metabolic transformation within the root cells. This metabolism is a key factor in its detoxification and limited translocation. The metabolic process for xenobiotics in plants is generally categorized into three phases.[5][6]

-

Phase I: Transformation: The initial modification of the parent compound, often through oxidation, reduction, or hydrolysis. This phase is primarily mediated by cytochrome P450 monooxygenases.[7][8][9] For this compound, a key Phase I reaction is the oxidation to its oxon analog, which is a residue of concern in plants.[10]

-

Phase II: Conjugation: The transformed molecule is conjugated with endogenous molecules, such as glutathione, sugars, or amino acids. This process, often catalyzed by glutathione S-transferases (GSTs), increases water solubility and reduces phytotoxicity.[1][10][11][12]

-

Phase III: Sequestration: The conjugated metabolites are transported and sequestered in cellular compartments, typically the vacuole, effectively removing them from further metabolic activity and transport.[1][7][13][14][15][16]

Experimental Protocols

Studying the absorption and translocation of this compound in root systems requires specific and controlled experimental setups. Radioisotope studies, particularly with 14C-labeled this compound, are a highly effective method for tracing its fate in plants.

General Protocol for 14C-Bensulide Root Absorption and Translocation Study in a Hydroponic System

This protocol outlines a general methodology for quantifying the uptake and movement of this compound in a model plant system.

1. Plant Material and Growth Conditions:

- Select a suitable plant species (e.g., a grass species sensitive to this compound).

- Germinate seeds and grow seedlings in a hydroponic solution (e.g., Hoagland's solution) in a controlled environment (growth chamber with controlled light, temperature, and humidity).

2. Preparation of Treatment Solution:

- Prepare a stock solution of 14C-labeled this compound of known specific activity.

- Dilute the stock solution in the hydroponic solution to achieve the desired final concentration for the experiment.

3. Experimental Procedure:

- Transfer uniform-sized seedlings to the treatment solution containing 14C-Bensulide.

- Harvest plants at predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72 hours).

- At each harvest, carefully separate the roots from the shoots.

- Rinse the roots with non-labeled hydroponic solution to remove any loosely attached surface residues.

4. Sample Processing and Analysis:

- Dry the separated root and shoot samples to a constant weight.

- Combust the dried plant material in a biological oxidizer to convert 14C to 14CO2.

- Trap the 14CO2 in a suitable scintillation cocktail.

- Quantify the radioactivity using a liquid scintillation counter.

- Calculate the amount of this compound absorbed by the roots and translocated to the shoots based on the radioactivity measurements.

Analytical Methods for this compound and its Metabolites

For studies not utilizing radioisotopes or for the identification and quantification of metabolites, chromatographic techniques are essential.

Table 2: Analytical Techniques for this compound Analysis

| Technique | Description | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.[17][18][19][20] | Quantification of the parent this compound molecule and its more volatile metabolites in root extracts. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by highly sensitive and specific mass detection.[21][22][23][24][25] | Ideal for the analysis of less volatile, more polar metabolites, such as glutathione conjugates, and for untargeted metabolomics studies to identify novel metabolites. |

Sample Preparation for Chromatographic Analysis:

-

Extraction: Homogenize root tissue and extract with an appropriate organic solvent (e.g., acetonitrile or a methanol/acetone mixture).[23]

-

Clean-up: Use solid-phase extraction (SPE) to remove interfering matrix components.

-

Analysis: Inject the cleaned extract into the GC-MS or LC-MS/MS system for separation and detection.

Conclusion and Future Research Directions

This compound's effectiveness as a pre-emergence herbicide is intrinsically linked to its rapid absorption and sequestration within the root systems of target weeds. Its high lipophilicity drives its accumulation in the roots, while subsequent metabolism to more polar compounds allows for very limited translocation. While the general principles of its absorption, translocation, and metabolism are understood, there is a notable lack of publicly available quantitative data, such as specific Root Concentration Factors and Transpiration Stream Concentration Factors for this compound and its metabolites.

Future research should focus on:

-

Quantitative Studies: Conducting detailed studies to determine the RCF and TSCF of this compound and its primary metabolites in various target and non-target plant species.

-

Metabolite Identification: Utilizing advanced analytical techniques like high-resolution mass spectrometry to fully characterize the metabolic pathway of this compound in roots.

-

Enzyme Characterization: Identifying the specific cytochrome P450 and glutathione S-transferase isozymes responsible for this compound metabolism.

A deeper, quantitative understanding of these processes will enable the development of more effective and selective weed management strategies and facilitate more accurate environmental fate and risk assessments.

References

- 1. experts.illinois.edu [experts.illinois.edu]

- 2. researchgate.net [researchgate.net]

- 3. Predicting Root Absorption and Translocation Based on Herbicide Characteristics | Root Absorption and Xylem Translocation - passel [passel2.unl.edu]

- 4. Investigating plant uptake of organic contaminants through transpiration stream concentration factor and neural network models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Vacuolar Sequestration of Chemicals and Lignols in Plant Cells | Nicklisch Lab [nicklischlab.faculty.ucdavis.edu]

- 8. researchgate.net [researchgate.net]

- 9. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Plant glutathione transferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Overlooked and misunderstood: can glutathione conjugates be clues to understanding plant glutathione transferases? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Vacuolar sequestration capacity and long-distance metal transport in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapid vacuolar sequestration: the horseweed glyphosate resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]

- 18. agilent.com [agilent.com]

- 19. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 20. Rapid Simultaneous Determination of 43 Pesticide Residues in Schizonepeta tenuifolia by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted LC-MS Analysis for Plant Secondary Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Advances in liquid chromatography-mass spectrometry analysis of several important secondary metabolites in plant metabolomics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ukaazpublications.com [ukaazpublications.com]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of Bensulide and Its Oxon Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organophosphate herbicide Bensulide and its biologically active metabolite, the oxon analog. Understanding these properties is critical for predicting their environmental fate, transport, and toxicological profiles. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes the metabolic activation and mode of action.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its oxon analog. These values are essential for environmental modeling, risk assessment, and the development of analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 397.54 g/mol | [1] |

| Melting Point | 34.4 °C[2][3][4][5] | |

| Boiling Point | Decomposes before boiling[6] | |

| Vapor Pressure | 8.2 x 10⁻⁷ mmHg at 25°C[1] | |

| Water Solubility | 5.6 mg/L at 25°C[1] | 25 mg/L at 20°C[2][3][7] |

| Octanol/Water Partition Coefficient (Log Kₒw) | 4.20[1] | 4.2175[2] |

| Appearance | Colorless liquid or white crystalline solid[2][4] |

Table 2: Physicochemical Properties of this compound Oxon

| Property | Value | Reference |

| Molecular Weight | 381.44 g/mol | [1] |

| Vapor Pressure | 2.48 x 10⁻⁸ mmHg at 25°C[8] | |

| Water Solubility | 461 mg/L at 25°C[1][8] | |

| Octanol/Water Partition Coefficient (Log Kₒw) | 2.35[8] |

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of chemical substances like this compound and its oxon analog follows standardized international guidelines to ensure consistency and comparability of data. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are the primary reference for these methodologies.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from a solid to a liquid occurs at atmospheric pressure. Several methods are available, and the choice depends on the substance's characteristics.

-

Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a controlled liquid bath or metal block. The temperature range over which the substance melts is observed.

-

Hot Stage Microscopy: A small quantity of the substance is placed on a microscope slide on a heated stage. The melting process is observed directly through the microscope, and the temperature is recorded.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermo-analytical techniques measure the difference in heat flow (DSC) or temperature (DTA) between the sample and a reference as a function of temperature. The melting point is identified as an endothermic peak on the resulting thermogram.

Water Solubility (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature. The two primary methods are the column elution method and the flask method.

-

Flask Method: A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The solution is then centrifuged or filtered, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This method is suitable for substances with solubilities above 10⁻² g/L.

-

Column Elution Method: A column is filled with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation concentration. This method is appropriate for substances with low water solubility.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

-

Dynamic Method (Cottrell's Method): This method measures the boiling temperature of the substance at different applied pressures.

-

Static Method: The substance is placed in a container with a pressure measuring device, and the pressure of the vapor in equilibrium with the substance is measured at a constant temperature.

-

Gas Saturation Method: A stream of inert gas is passed through or over the substance at a known flow rate, becoming saturated with its vapor. The amount of substance transported by the gas is determined, from which the vapor pressure can be calculated. This method is suitable for substances with low vapor pressures.

Partition Coefficient (n-octanol/water) (OECD Guidelines 107, 117, 123)

The octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

-

Shake Flask Method (OECD 107): A solution of the substance in either n-octanol or water is shaken with the other solvent until equilibrium is achieved. The phases are then separated, and the concentration of the substance in each phase is determined. This method is suitable for log Kₒw values between -2 and 4.

-

HPLC Method (OECD 117): This is an indirect method where the retention time of the substance on a reverse-phase HPLC column is correlated with the known log Kₒw values of standard compounds. It is a rapid method suitable for a wide range of substances.

-

Slow-Stirring Method (OECD 123): This method is designed for highly lipophilic substances (log Kₒw > 4) to avoid the formation of microdroplets that can interfere with the shake-flask method. The two phases are stirred slowly over a prolonged period to reach equilibrium before analysis.

Visualizing Key Pathways and Workflows

Metabolic Activation of this compound

This compound itself is not a potent inhibitor of acetylcholinesterase. It requires metabolic activation in the target organism to its oxon analog, which is a much more potent inhibitor. This bioactivation is a critical step in its mechanism of action.

Metabolic conversion of this compound to its oxon analog.

Mode of Action: Acetylcholinesterase Inhibition

As an organophosphate, the primary mode of action for this compound's toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). The accumulation of acetylcholine at the nerve synapse leads to overstimulation of cholinergic receptors, resulting in neurotoxicity.[1]

Mechanism of acetylcholinesterase inhibition by this compound oxon.

Experimental Workflow: Analysis in Soil

The following diagram illustrates a typical workflow for the analysis of this compound and its oxon analog in soil samples, based on established analytical chemistry methods.

Workflow for the analysis of this compound and its oxon in soil.

References

- 1. laboratuar.com [laboratuar.com]

- 2. filab.fr [filab.fr]

- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. oecd.org [oecd.org]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

Bensulide (CAS No. 741-58-2): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bensulide (S-(O,O-diisopropyl phosphorodithioate) ester of N-(2-mercaptoethyl)benzenesulfonamide), a selective organophosphate herbicide, has been utilized for decades for the pre-emergent control of annual grasses and broadleaf weeds in a variety of agricultural and turfgrass settings.[1][2] This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, toxicological profile, environmental fate, and relevant experimental methodologies. The information presented herein is intended to support researchers and scientists in further exploring the biological and environmental interactions of this compound.

Introduction

This compound, with the CAS number 741-58-2, is a member of the organophosphate chemical class, a group of compounds more commonly associated with insecticides.[1] However, this compound is one of the few organophosphates primarily used as a herbicide.[1] It is applied to the soil prior to the germination of weed seeds to inhibit their growth, making it an effective tool in integrated weed management programs for crops such as carrots, cucumbers, peppers, melons, cotton, and in turfgrass.[1][2] this compound is available in granular and emulsifiable concentrate formulations.[1]

Mechanism of Action

This compound exhibits a dual mechanism of action, affecting both plant and animal systems through different pathways.

In Plants: Inhibition of Cell Division

In target plant species, this compound acts as a mitotic inhibitor, disrupting cell division and ultimately leading to the cessation of root and shoot growth.[1][3] This mechanism is characteristic of several pre-emergent herbicides. The primary target of this compound in plants is the assembly of microtubules.[4][5][6] Microtubules are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, this compound inhibits their polymerization, leading to a failure of chromosome segregation and cytokinesis.[5] This results in abnormal, swollen root tips and the inhibition of lateral root formation, ultimately causing seedling death.[7]

In Animals: Cholinesterase Inhibition